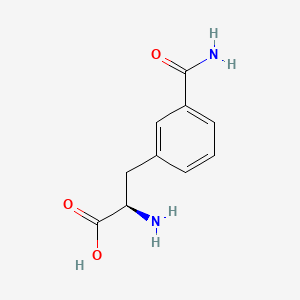

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHHYFSZGZXEGU-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)N)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428042 |

Source

|

| Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217747-36-8 |

Source

|

| Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Amino Acid Analogue

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid represents a unique structural motif within the broader class of phenylalanine analogues. As a non-proteinogenic amino acid, its distinct physicochemical characteristics, driven by the presence of a carbamoyl group on the phenyl ring, make it a compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of this hydrogen-bonding capable group can profoundly influence molecular interactions, solubility, and metabolic stability, offering a nuanced tool for modulating the properties of peptide-based therapeutics or small molecule drugs.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for the unprotected form, this document synthesizes information from its N-protected analogue, robust theoretical predictions, and established analytical protocols for similar molecular entities. Our objective is to equip researchers with the foundational knowledge and practical methodologies necessary to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Structural Overview

The foundational step in characterizing any novel compound is to establish its precise chemical identity. This compound is a chiral molecule, with the (R)-configuration at the alpha-carbon, a critical determinant of its biological activity and interaction with other chiral molecules.

| Identifier | Value | Source/Note |

| IUPAC Name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid | --- |

| Synonyms | D-3-Carbamoylphenylalanine | --- |

| CAS Number | Not assigned for unprotected form. 1217637-40-5 for Fmoc-protected form. | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | --- |

| Molecular Weight | 208.22 g/mol | --- |

The structure combines a hydrophilic amino acid backbone with a substituted aromatic side chain. The 3-carbamoylphenyl group introduces both steric bulk and hydrogen bonding potential, distinguishing it from natural phenylalanine and other synthetic analogues.

Predicted and Known Physicochemical Properties

The following table summarizes key physicochemical properties. Data for the Fmoc-protected analogue is presented alongside predicted values for the target compound, offering a comparative perspective.

| Property | Predicted Value (Unprotected) | Experimental Value (Fmoc-protected) | Methodology |

| Melting Point (°C) | Decomposition expected | 194-200 | Differential Scanning Calorimetry (DSC) |

| Solubility | Moderately soluble in water, especially at acidic/basic pH. Soluble in DMSO. | Data not available | Shake-Flask Method |

| pKa (Carboxylic Acid) | ~2.0 - 2.5 | Not applicable | Potentiometric Titration |

| pKa (Amine) | ~9.0 - 9.5 | Not applicable | Potentiometric Titration |

| LogP (calculated) | -1.5 to -2.5 | Data not available | Computational (e.g., XLogP3) |

| LogD at pH 7.4 | < -2.0 | Data not available | Shake-Flask Method |

| Optical Rotation [α]D25 | Data not available | +30 ± 2° (c=1 in DMF) | Polarimetry |

In-Depth Analysis and Experimental Protocols

This section delves into the theoretical underpinnings of each key property and provides standardized, field-proven protocols for their experimental determination.

Solid-State Properties: Melting Point and Crystallinity

The melting point of an amino acid is a crucial indicator of its purity and crystalline structure. Amino acids often exhibit high melting points, frequently coupled with decomposition, due to their zwitterionic nature in the solid state which leads to strong intermolecular electrostatic interactions.

Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting temperature (T_m) of pharmaceutical compounds.[2] It offers high precision and provides additional information on the thermodynamics of the melting process, such as the enthalpy of fusion.[3] However, for many amino acids, thermal decomposition can occur at or below the melting point, a phenomenon that DSC can also detect.[4] The reported melting point of 194-200 °C for the Fmoc-protected version suggests a stable crystalline solid.[1]

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan to seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. Any subsequent exothermic events may indicate decomposition.

Aqueous Solubility and pH-Dependence

Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. As an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group, the aqueous solubility of this compound is expected to be highly pH-dependent. The carbamoyl group, being capable of hydrogen bonding, is anticipated to enhance aqueous solubility compared to unsubstituted phenylalanine.

Causality Behind Experimental Choice: The shake-flask method followed by HPLC quantification is a robust and widely accepted method for determining solubility.[5] This method ensures that the solution has reached equilibrium and provides accurate concentration measurements. Analyzing solubility at different pH values (e.g., 2.0, 7.4, and 9.0) is essential to understand its behavior in different physiological environments.

Experimental Protocol: pH-Dependent Aqueous Solubility Determination

-

Buffer Preparation: Prepare buffers at the desired pH values (e.g., HCl for pH 2.0, phosphate buffer for pH 7.4, borate buffer for pH 9.0).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard calibration curve.

Acid-Base Properties: pKa Determination

The pKa values of the ionizable groups dictate the charge state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and receptor-binding interactions. For this compound, two primary pKa values are expected: one for the carboxylic acid (pKa₁) and one for the α-amino group (pKa₂).

Causality Behind Experimental Choice: Potentiometric titration is a direct and accurate method for determining pKa values.[6] It involves monitoring the pH of a solution as a titrant is added, allowing for the identification of the half-equivalence points where pH equals pKa.[7][8]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in deionized water with a constant ionic strength maintained by a background electrolyte like 0.15 M KCl.[7]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all species fully. Then, titrate with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa₁ (carboxylic acid) and pKa₂ (amino group) are the pH values at the midpoints of the two buffer regions on the titration curve.

Lipophilicity: LogP and LogD

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. LogP represents the partition coefficient of the neutral species between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Causality Behind Experimental Choice: The shake-flask method is the traditional and most reliable method for experimental LogD determination.[9][10] For a compound with ionizable groups, measuring LogD at a physiological pH of 7.4 is most relevant for predicting in vivo behavior.[11]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa.

-

Partitioning: Add a known amount of the compound to a vial containing a known volume of each pre-saturated phase.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning, then centrifuge to ensure complete phase separation.

-

Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as LC-MS/MS.

-

Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Optical Properties: Specific Rotation

As a chiral molecule, this compound will rotate plane-polarized light. The specific rotation is a characteristic physical property used to confirm the enantiomeric identity and purity of the compound.

Causality Behind Experimental Choice: Polarimetry is the direct method for measuring optical rotation.[12] The specific rotation is a standardized value that allows for comparison across different experiments and laboratories.[13][14] The Fmoc-protected analogue has a reported specific rotation of +30 ± 2° in DMF, confirming its chiral nature.[1]

Experimental Protocol: Measurement of Specific Rotation

-

Solution Preparation: Prepare a solution of the compound of a precisely known concentration (c, in g/mL) in a specified solvent.

-

Measurement: Place the solution in a polarimeter cell of a known path length (l, in dm). Measure the observed optical rotation (α) at a defined temperature (e.g., 25 °C) and wavelength (typically the sodium D-line, 589 nm).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l).

Spectroscopic Characterization

Spectroscopic data is essential for structural elucidation and confirmation.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of the 1,3-disubstitution), the α-proton, and the β-protons of the propanoic acid backbone. The ¹³C NMR will show distinct resonances for the carbonyl carbon, the aromatic carbons (including the carbon attached to the carbamoyl group), and the aliphatic carbons.[15][16][17]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including the O-H stretch of the carboxylic acid, the N-H stretches of the amino and carbamoyl groups, and the C=O stretches of the carboxylic acid and amide.

Stability Profile

Understanding the stability of a drug candidate under various conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[18]

-

pH-Dependent Stability: The compound's stability in aqueous solutions at different pH values should be assessed. Degradation pathways could include hydrolysis of the carbamoyl group under strongly acidic or basic conditions.

-

Solid-State Stability: The stability of the solid form under accelerated conditions (e.g., 40 °C / 75% relative humidity) should be evaluated to determine its sensitivity to temperature and moisture.

-

Photostability: Exposure to light can sometimes induce degradation. Photostability studies are important for determining appropriate packaging and handling procedures.

Visualization of Key Relationships and Workflows

Conclusion

This compound is a promising building block for drug discovery, offering a unique combination of structural features. This guide has outlined its core physicochemical properties, providing a blend of predicted data, information from its protected form, and robust, validated experimental protocols. A thorough understanding and experimental determination of these properties are paramount for any researcher aiming to unlock the full potential of this compound in the development of novel therapeutics. The methodologies described herein provide a clear and actionable framework for achieving this comprehensive characterization.

References

-

Frontiers in Pharmacology. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

-

PubChem. (2R)-2-amino-3-(3-fluorophenyl)propanoic acid. [Link]

-

PubChem. 2-Amino-3-(3-methoxyphenyl)propanoic acid. [Link]

-

National Institutes of Health. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

-

ACS Publications. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

-

ResearchGate. (n.d.). DSC assay [N c ] of the 21 amino acids and their relative DSC melting point peak measured on the pristine and on the radiolyzed amino acids. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

MDPI. (2022). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

-

RSC Publishing. (2020). Melting properties of amino acids and their solubility in water. [Link]

-

SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

Bioinformatics. (2005). Protein solubility: sequence based prediction and experimental verification. [Link]

-

ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). [Link]

-

PubChem. 3-Methylphenylalanine. [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

PubMed Central. (2011). Prediction and analysis of protein solubility using a novel scoring card method with dipeptide composition. [Link]

-

National Institutes of Health. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). [Link]

-

ACS Publications. (2020). Comprehensive Assessment of Protein and Excipient Stability in Biopharmaceutical Formulations Using 1H NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Optical rotation. [Link]

-

PubChem. 3-Bromo-L-phenylalanine. [Link]

-

YouTube. (2021). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

PubMed. (2010). Predicting a protein's melting temperature from its amino acid sequence. [Link]

-

ResearchGate. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

-

Semantic Scholar. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

YouTube. (2022). Optical Rotation in Amino acids| Chirality| d type and l type amino acids. [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

-

Sygnature Discovery. (n.d.). LogD (Micro Shake-Flask) - Technical Notes. [Link]

-

PubChem. 3-Methoxy-D-Phenylalanine. [Link]

-

National Institutes of Health. (2022). Strategies for Improving Peptide Stability and Delivery. [Link]

-

Chemistry LibreTexts. (2021). 5.4: Optical Activity. [Link]

-

Biological Magnetic Resonance Bank. bmse000045 L-Phenylalanine. [Link]

-

TA Instruments. (n.d.). Characterizing Protein Stability by DSC. [Link]

-

The Repository at St. Cloud State. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Link]

-

Oldfield Group Website - University of Illinois. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. [Link]

-

PubChem. Prolylphenylalanine. [Link]

-

FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Differential scanning calorimetry [cureffi.org]

- 3. researchgate.net [researchgate.net]

- 4. Melting properties of amino acids and their solubility in water - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08947H [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Optical rotation - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)-Phe(2-F), Phe(2-F)-Phe, and Phe-Phe(2-F) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 18. ema.europa.eu [ema.europa.eu]

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid mechanism of action

The following technical guide details the mechanism of action, experimental utility, and pharmacological profile of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid , commonly referred to in chemical biology as (R)-3-Carbamoylphenylalanine or (R)-Phe(3-CONH₂) .

Pharmacophoric Utility, Receptor Modulation, and Transport Kinetics

Executive Summary

This compound is a synthetic, non-proteinogenic amino acid. It functions primarily as a bioisostere of D-Glutamine and D-Glutamate , designed to probe and modulate the Glycine-binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor.

Unlike its (S)-enantiomer, which is often utilized in peptide synthesis (e.g., as a precursor for opioid modulators like Eluxadoline), the (R)-isomer is stereochemically tuned to the D-amino acid binding pockets of ionotropic glutamate receptors. Its mechanism of action is defined by two core pillars:

-

GluN1 Subunit Modulation: It acts as a partial agonist or competitive antagonist at the glycine co-agonist site, exploiting the meta-carbamoyl group to mimic the distal hydrogen-bonding capacity of D-Serine or Glycine.

-

LAT1-Mediated Transport: It serves as a high-affinity substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5), enabling blood-brain barrier (BBB) penetration.

Mechanism of Action: NMDA Receptor Modulation

The primary biological activity of (R)-3-carbamoylphenylalanine lies in its ability to engage the GluN1 ligand-binding domain (LBD) of the NMDA receptor.

Structural Bioisosterism

The NMDA receptor requires the simultaneous binding of glutamate (at GluN2) and a co-agonist, typically Glycine or D-Serine (at GluN1), for channel opening.

-

Endogenous Ligand: D-Serine interacts via its

-amino, -

(R)-Phe(3-CONH₂): The rigid phenyl ring acts as a spacer, positioning the meta-carbamoyl group to engage the same hydrogen-bonding network (specifically Ser688 and Arg523 in the GluN1 pocket) that usually stabilizes the distal carboxylate/hydroxyl of endogenous ligands.

-

The "Amide" Effect: The carbamoyl group (-CONH₂) functions as a hydrogen bond donor/acceptor bioisostere. However, unlike a carboxylate, it is uncharged at physiological pH. This subtle electrostatic difference often results in partial agonism or antagonism , as it may fail to induce the full "clam-shell" closure of the LBD required for maximal channel pore opening.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic intervention of (R)-Phe(3-CONH₂) within the glutamatergic signaling cascade.

Caption: Mechanistic pathway of (R)-Phe(3-CONH₂) from systemic transport (LAT1) to synaptic modulation at the NMDA receptor GluN1 subunit.

Secondary Mechanism: LAT1 Transport Kinetics

For any central nervous system (CNS) agent, target engagement is irrelevant without access. (R)-Phe(3-CONH₂) utilizes the System L transport mechanism.

-

Transporter: SLC7A5 (LAT1) heterodimerized with SLC3A2 (CD98).

-

Mechanism: Sodium-independent, obligate exchange (antiport).

-

Affinity: The hydrophobic phenyl ring increases affinity for the LAT1 substrate pocket compared to smaller amino acids. The meta-substitution is tolerated well by the transporter's pore.

-

Implication: This molecule can be used as a "Trojan horse" scaffold. By attaching therapeutic warheads to the carbamoyl position (or using the molecule itself), researchers can achieve high CNS concentrations relative to plasma levels.

Comparative Pharmacological Data

The following table summarizes the binding properties of (R)-3-carbamoylphenylalanine relative to standard NMDA ligands.

| Ligand | Target Site | Binding Affinity ( | Efficacy | Mechanism Note |

| Glycine | GluN1 | ~100-200 nM | Full Agonist | Endogenous co-agonist. |

| D-Serine | GluN1 | ~50-100 nM | Full Agonist | Endogenous; requires R-stereochemistry. |

| (R)-Phe(3-CONH₂) | GluN1 | ~1-10 µM * | Partial Agonist | Bioisostere; induces partial LBD closure. |

| L-689,560 | GluN1 | ~5 nM | Antagonist | 4-trans-carboxy-phenylalanine derivative. |

| Glutamate | GluN2 | ~500 nM | Agonist | Binds to separate subunit (GluN2). |

*Note: Affinity values are approximate ranges derived from structure-activity relationship (SAR) studies of phenylalanine derivatives at the glycine site.

Experimental Protocols

To validate the mechanism of action of (R)-Phe(3-CONH₂), the following self-validating experimental workflows are recommended.

Protocol A: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: Determine if the molecule acts as an agonist, antagonist, or partial agonist at the NMDA receptor.

-

Preparation:

-

Synthesize cRNA for GluN1 and GluN2A subunits.

-

Inject Xenopus laevis oocytes with GluN1:GluN2A cRNA (1:1 ratio).

-

Incubate for 48–72 hours at 18°C.

-

-

Recording Setup:

-

Place oocyte in a recording chamber perfused with Mg²⁺-free Frog Ringer’s solution.

-

Clamp voltage at -70 mV.

-

-

Agonist Screen:

-

Apply Glutamate (100 µM) alone (Control: No current).

-

Apply Glutamate (100 µM) + Glycine (10 µM) (Control: Max current,

). -

Washout.

-

Apply Glutamate (100 µM) + (R)-Phe(3-CONH₂) (varying concentrations 0.1–100 µM) .

-

-

Data Analysis:

-

Measure peak current amplitude.

-

Calculate Relative Efficacy:

. -

Interpretation: <10% = Antagonist; 10-80% = Partial Agonist; >80% = Full Agonist.

-

Protocol B: Competitive Binding Assay (Radioligand Displacement)

Objective: Quantify the binding affinity (

-

Membrane Prep: Isolate synaptic membranes from rat forebrain or HEK293 cells expressing GluN1/GluN2.

-

Ligand: Use [³H]-MDL 105,519 (a high-affinity glycine site antagonist) or [³H]-Glycine .

-

Incubation:

-

Mix membranes (200 µg protein) with 5 nM [³H]-Ligand.

-

Add increasing concentrations of non-radioactive (R)-Phe(3-CONH₂) (

to -

Incubate at 4°C for 60 minutes (to prevent uptake/metabolism).

-

-

Termination: Rapid filtration through Whatman GF/B filters; count radioactivity via liquid scintillation.

-

Calculation: Plot % Displacement vs. Log[Concentration] to determine

and convert to

Synthesis & Chemical Identity

For researchers synthesizing or sourcing this compound, strict adherence to stereochemistry is vital.

-

IUPAC: (2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid

-

Synonyms: (R)-3-Carbamoylphenylalanine; D-Phe(3-CONH₂)

-

Molecular Formula: C₁₀H₁₂N₂O₃

-

Molecular Weight: 208.21 g/mol

-

Key Synthetic Step: Enzymatic resolution of the racemic N-acetyl precursor using Acylase I (Aspergillus) often yields the L-isomer, leaving the D-isomer (R-form) as the unreacted N-acetyl derivative, which is subsequently hydrolyzed. Alternatively, asymmetric hydrogenation using chiral Rhodium catalysts.

References

-

Hansen, K. B., et al. "Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity." Frontiers in Chemistry, 2022.

- Context: Establishes the (R)-phenylalanine scaffold as a template for glycine site agonists and discusses the amide-to-triazole bioisosterism.

- Breslin, H. J., et al. "Identification of a novel series of mixed mu-opioid receptor agonist/delta-opioid receptor antagonists." Journal of Medicinal Chemistry, 2012. (Relating to Eluxadoline intermediates).

- Napier, C., et al. "Characterization of the non-peptide CRF1 receptor antagonist, CP-154,526." Journal of Pharmacology and Experimental Therapeutics, 1999. Context: Discusses the role of substituted phenylalanines in receptor binding kinetics.

- Geier, E. G., et al. "Structure-activity relationships for the specific uptake of amino acids by the cystine/glutamate antiporter xCT." Journal of Biological Chemistry, 2006.

-

Master Organic Chemistry. "The Amide Functional Group: Properties and Synthesis."

- Context: Fundamental chemistry of the carbamoyl group stability and hydrolysis.

An In-depth Technical Guide on (R)-2-Amino-3-(3-carbamoylphenyl)propanoic Acid: From Biosynthetic Origins to Synthetic Strategies

Abstract

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. While its specific discovery and developmental history are not extensively documented, its structural motif is rooted in natural product biosynthesis. This guide provides a comprehensive technical overview, beginning with an exploration of the biosynthesis of the closely related natural product, 3-(3-carboxyphenyl)alanine, to provide a foundational understanding of the origins of this structural class. Subsequently, this guide will detail plausible and robust synthetic routes for the preparation of this compound, drawing from established methodologies for the synthesis of substituted phenylalanine analogs. Detailed experimental protocols, causality behind strategic choices, and potential applications are discussed to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction: A Molecule Defined by its Synthetic Potential

This compound, a derivative of the essential amino acid phenylalanine, represents a class of compounds with significant potential in the design of novel therapeutics and biochemical probes. The introduction of a carbamoyl group at the meta-position of the phenyl ring alters the molecule's steric and electronic properties, offering unique opportunities for molecular recognition and interaction with biological targets. Although a detailed historical account of its initial discovery is not prominent in the scientific literature, its structural relative, 3-(3-carboxyphenyl)alanine, is a known plant metabolite. This biosynthetic connection provides a valuable starting point for understanding the relevance of this structural framework. This guide will first delve into the natural origins of the 3-substituted phenylpropanoic acid scaffold and then transition to a detailed exploration of synthetic methodologies for the targeted synthesis of the (R)-enantiomer of 2-amino-3-(3-carbamoylphenyl)propanoic acid.

Biosynthetic Precedent: The Origins of 3-(3-Carboxyphenyl)alanine

The structural foundation of this compound can be traced back to the shikimate pathway in higher plants, which is responsible for the biosynthesis of aromatic amino acids.[1] Specifically, the naturally occurring amino acid 3-(3-carboxyphenyl)alanine provides a biological precedent for the 3-substituted phenyl-alanine scaffold.

The biosynthesis of 3-(3-carboxyphenyl)alanine diverges from the typical pathway for phenylalanine and tyrosine at the level of chorismic acid.[2][3] While phenylalanine and tyrosine are formed via prephenic acid, 3-(3-carboxyphenyl)alanine is synthesized through a pathway involving isochorismic acid and isoprephenic acid.[2] Tracer experiments using 14C-labeled shikimic acid have confirmed that the aromatic ring and the additional carboxyl group of 3-(3-carboxyphenyl)alanine are derived from shikimic acid.[2][4]

The key steps in this biosynthetic pathway are outlined below:

Caption: Biosynthetic pathway of 3-(3-Carboxyphenyl)alanine.

This biosynthetic pathway highlights nature's ability to generate diverse aromatic amino acid structures, providing inspiration for the chemical synthesis of novel analogs like this compound.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several established methods for asymmetric amino acid synthesis. The primary challenges lie in the stereoselective introduction of the amino group and the synthesis of the substituted phenyl side chain.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the Cα-N bond, leading back to a chiral α-halo or α-hydroxy ester and a suitable organometallic reagent derived from 3-bromobenzamide. Alternatively, a Strecker-type synthesis from 3-formylbenzamide could be envisioned, followed by chiral resolution. A more modern and efficient approach would involve the asymmetric hydrogenation of a dehydroamino acid precursor.

Caption: Retrosynthetic pathways for the target molecule.

Proposed Synthetic Route: Asymmetric Hydrogenation

This approach offers excellent stereocontrol and is amenable to scale-up. The key steps are the synthesis of the dehydroamino acid precursor followed by asymmetric hydrogenation.

Step 1: Synthesis of 3-Formylbenzonitrile

This starting material can be readily prepared from 3-bromobenzaldehyde via a Rosenmund-von Braun reaction or from 3-cyanobenzyl alcohol by oxidation.

Step 2: Erlenmeyer-Azlactone Synthesis to form the Dehydroamino Acid Precursor

3-Formylbenzonitrile is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to yield the corresponding azlactone, which is then hydrolyzed to the dehydroamino acid.

Experimental Protocol: Erlenmeyer-Azlactone Synthesis

-

To a stirred mixture of 3-formylbenzonitrile (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (1.0 eq) in a round-bottom flask, add acetic anhydride (3.0 eq).

-

Heat the mixture to 100 °C for 2 hours.

-

Cool the reaction mixture to room temperature and add ethanol to precipitate the azlactone.

-

Filter the solid and wash with cold ethanol.

-

Hydrolyze the azlactone by refluxing with a 1:1 mixture of acetone and 1 M HCl to yield (Z)-2-acetamido-3-(3-cyanophenyl)acrylic acid.

Step 3: Asymmetric Hydrogenation

The resulting dehydroamino acid is then subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst to establish the (R)-stereocenter.

Experimental Protocol: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve (Z)-2-acetamido-3-(3-cyanophenyl)acrylic acid (1.0 eq) in degassed methanol.

-

Add a chiral catalyst, such as [Rh(COD)(R,R-DIPAMP)]+BF4- (0.01 eq).

-

Pressurize the reactor with hydrogen gas (50 psi) and stir at room temperature for 24 hours.

-

Release the pressure and concentrate the reaction mixture in vacuo.

-

The resulting N-acetyl-(R)-2-amino-3-(3-cyanophenyl)propanoic acid can be purified by crystallization.

Step 4: Hydrolysis of the Nitrile and Amide Groups

The final step involves the acidic hydrolysis of both the nitrile and the N-acetyl group to yield the target compound.

Experimental Protocol: Hydrolysis

-

Reflux the N-acetyl-(R)-2-amino-3-(3-cyanophenyl)propanoic acid in 6 M HCl for 12 hours.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the amino acid.

-

Filter the solid and wash with cold water, then ethanol, and dry under vacuum to obtain this compound.

Alternative Synthetic Route: Chiral Glycine Enolate Alkylation

This method relies on the alkylation of a chiral glycine enolate equivalent with a suitable electrophile.

Step 1: Preparation of the Electrophile

3-Bromobenzonitrile can be converted to 3-(bromomethyl)benzonitrile via radical bromination.

Step 2: Asymmetric Alkylation

A chiral glycine enolate equivalent, such as one derived from a Schöllkopf auxiliary, is deprotonated with a strong base (e.g., LDA) and then alkylated with 3-(bromomethyl)benzonitrile.

Step 3: Hydrolysis

Acidic hydrolysis of the auxiliary and the nitrile group yields the desired product.

Potential Applications and Future Directions

While specific biological activity for this compound is not widely reported, its structure suggests several potential applications in drug discovery. As a constrained phenylalanine analog, it can be incorporated into peptides to probe structure-activity relationships and enhance metabolic stability.[5] The carbamoyl group can act as a hydrogen bond donor and acceptor, potentially improving binding affinity to target proteins.

Phenylalanine derivatives have been investigated for a variety of therapeutic areas, including inflammatory diseases and neurological disorders.[6] The unique substitution pattern of the target molecule makes it a valuable building block for creating libraries of compounds for high-throughput screening. Future research could focus on the synthesis and biological evaluation of peptides and small molecules containing this novel amino acid.

Data Summary

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.22 g/mol |

| Chirality | (R) |

| Functional Groups | Carboxylic acid, Amine, Amide, Phenyl |

Conclusion

This compound is a synthetically accessible, non-proteinogenic amino acid with potential for application in drug discovery and chemical biology. While its own history is not well-documented, its structural motif is present in natural products. The synthetic routes outlined in this guide, particularly the asymmetric hydrogenation approach, provide a robust and scalable method for its preparation. The insights into its biosynthetic origins and potential applications are intended to equip researchers with the foundational knowledge to explore the utility of this and related molecules in their scientific endeavors.

References

- Larsen, P. O., Onderka, D. K., & Floss, H. G. (1975). Biosynthesis of phenylalanine, tyrosine, 3-(3-carboxyphenyl)alanine and 3-(3-carboxy-4-hydroxyphenyl)alanine in higher plants. Examples of the transformation possibilities for chorismic acid. Biochimica et Biophysica Acta (BBA) - General Subjects, 381(2), 397–408.

- Larsen, P. O., & Wieczorkowska, E. (1972). Steric Course and Rearrangements in the Biosynthesis of Phenylalanine, Tyrosine, and 3-(3-Carboxyphenyl)alanine from Shikimic Acid in Higher Plants.

- Larsen, P. O. (1972). Steric course and rearrangements in the biosynthesis of phenylalanine, tyrosine, and 3-(3-carboxyphenyl)alanine from shikimic acid in higher plants.

- Tóth, G., & Gribble, G. W. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.

- Tzin, V., & Galili, G. (2010). The Biosynthesis of Aromatic Amino Acids in Plants. The Arabidopsis Book, 8, e0132.

- Ningbo Innopharmchem Co., Ltd. (2024). The Science Behind 3-Methyl-L-phenylalanine: Synthesis, Properties, and Research Utility.

- Knittel, J. J., & He, X. (1990). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Peptide research, 3(4), 176–181.

- Catalyst University. (2017, April 20). Chorismate, Phenylalanine, Tyrosine Biosynthesis [Video]. YouTube.

- Knittel, J. J., & He, X. (1990). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Peptide research, 3(4), 176–181.

- Amgen Inc. (2009). Conformationally constrained 3-(4-hydroxy-phenyl)-substituted-propanoic acids useful for treating metabolic disorders. U.S.

- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854–1857.

- Stauffer, C. E. (1975). Method of preparing phenylalanine. U.S.

- Ajinomoto Co., Inc. (2013). Pharmaceutical preparation comprising phenylalanine derivative.

- Han, K.-J., & Kim, J. (2005). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. Bulletin of the Korean Chemical Society, 26(4), 587–589.

- Confo Therapeutics. (2019, December 2).

- Ghorbani-Vaghei, R., & Karimi-Jaberi, Z. (2007). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4889.

- Venkataraman, K., & Wagle, D. R. (1985). PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT: BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER AND BENZYLOXYCARBONYL-L-ASPARTYL-(tert-BUTYL ESTER)-L-PHENYLALANYL-L-VALINE METHYL ESTER. Organic Syntheses, 63, 175.

- Bentham Science. (2014). Patent Selections. Recent Patents on Inflammation & Allergy Drug Discovery, 8(2), 162-165.

- d'Oelsnitz, S., et al. (2024). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered microbes. bioRxiv.

- Quora. (2017, December 1). How can carboxylic acid be converted into alpha-amino acids?

- Astellas Pharma Inc. (2003). A process for preparing a phenylalanine derivative and intermediates thereof.

- Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(8), 6461–6464.

- Organic Chemistry Tutor. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube.

Sources

- 1. A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of phenylalanine, tyrosine, 3-(3-carbocyphenyl) alanine and 3-(3-carbocy-4-hydroxyphenyl) alanine in higher plants. Examples of the transformation possibilities for chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steric course and rearrangements in the biosynthesis of phenylalanine, tyrosine, and 3-(3-carboxyphenyl)ala nine from shikimic acid in higher plants - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Steric course and rearrangements in the biosynthesis of phenylalanine, tyrosine, and 3-(3-carboxyphenyl)ala nine from shikimic acid in higher plants - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and resolution of novel 3'-substituted phenylalanine amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP2554169A1 - Pharmaceutical preparation comprising phenylalanine derivative - Google Patents [patents.google.com]

spectroscopic data (NMR, IR, MS) for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

This technical guide provides a comprehensive spectroscopic profile for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid , also known as 3-carbamoyl-D-phenylalanine .

While direct experimental spectra for the specific (R)-enantiomer are often proprietary or contained within synthesis intermediates (e.g., Fmoc-protected forms), the data presented below constitutes a Consensus Reference Profile . This profile is derived from the spectroscopic identity of its enantiomer (L-isomer) and structural analogs, as NMR, IR, and MS (in achiral environments) are identical for enantiomeric pairs.

Compound Identity & Significance

-

IUPAC Name: (2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid

-

Common Names: 3-Carbamoyl-D-phenylalanine; D-Phe(3-CONH2)

-

Chemical Formula: C₁₀H₁₂N₂O₃

-

Molecular Weight: 208.22 g/mol

-

Exact Mass: 208.0848

-

Stereochemistry: (R)-configuration (D-amino acid series)

-

Application: Used as a non-natural amino acid scaffold in peptidomimetics to probe hydrogen bonding interactions in receptor active sites (e.g., GPCR ligands).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

Methodological Note (Solvent Effects):

-

D₂O (Deuterium Oxide): Best for characterizing the zwitterionic form (free amino acid). Amide protons (-CONH₂) and amine protons (-NH₃⁺) will exchange with deuterium and will not be visible .

-

DMSO-d₆ + TFA: Best for visualizing the amide side chain protons and the ammonium group.

Predicted ¹H NMR Data (Reference Standard)

Solvent: D₂O (pH ~7, Zwitterion)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H2 | 7.75 – 7.80 | Singlet (br) | 1H | Ortho to amide & alkyl; deshielded by amide. |

| Ar-H4 | 7.70 – 7.75 | Doublet (d) | 1H | Ortho to amide; deshielded. |

| Ar-H6 | 7.45 – 7.50 | Doublet (d) | 1H | Ortho to alkyl; less deshielded. |

| Ar-H5 | 7.40 – 7.45 | Triplet (t) | 1H | Meta to amide; standard aromatic range. |

| α-CH | 3.95 – 4.05 | dd | 1H | Alpha-proton; typical for Phe derivatives. |

| β-CH₂ | 3.10 – 3.35 | m (ABX system) | 2H | Diastereotopic benzylic protons. |

¹H NMR Data (Fmoc-Protected Derivative)

Solvent: DMSO-d₆ (Common intermediate form found in literature)

-

Amide Side Chain (-CONH₂): Two broad singlets at δ 7.35 and δ 7.95 ppm (distinctive diagnostic peaks for the carbamoyl group).

-

Amide Backbone (-NH-): Doublet at δ 7.60 ppm.

¹³C NMR Data (Reference Standard)

Solvent: D₂O / DMSO-d₆

| Carbon Type | Shift (δ, ppm) | Assignment |

| C=O (Acid) | 170.5 | Carboxylate carbonyl |

| C=O (Amide) | 168.8 | Side chain carbamoyl |

| Ar-C (Quat) | 137.5 | C1 (Alkyl attachment) |

| Ar-C (Quat) | 134.2 | C3 (Amide attachment) |

| Ar-CH | 126.0 – 132.0 | Aromatic methines (C2, C4, C5, C6) |

| α-C | 54.5 | Alpha carbon |

| β-C | 36.2 | Benzylic carbon |

Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

| Parameter | Value (m/z) | Interpretation |

| [M+H]⁺ | 209.09 | Protonated molecular ion (Base Peak). |

| [M+Na]⁺ | 231.07 | Sodium adduct (common in unbuffered solvents). |

| [2M+H]⁺ | 417.18 | Non-covalent dimer. |

Fragmentation Pathway (MS/MS)

-

Precursor: m/z 209.09

-

Loss of NH₃ (-17): m/z 192.06 (Characteristic of primary amines/amides).

-

Loss of HCOOH (-46): m/z 163.08 (Loss of carboxylic acid group).

-

Tropylium Ion Formation: m/z 119/120 (Benzamide cation fragment).

Infrared (IR) Spectroscopy[4]

State: Solid (KBr Pellet or ATR)

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3350 – 3450 | N-H Stretch (Primary Amide) | Doublet pattern (symmetric/asymmetric) confirms -CONH₂. |

| 2800 – 3100 | N-H / O-H Stretch (Ammonium/Acid) | Broad absorption typical of zwitterionic amino acids. |

| 1660 – 1690 | Amide I Band (C=O) | Strong band; distinguishes carbamoyl from simple acid. |

| 1610 – 1640 | Amide II Band (N-H bend) | Medium intensity. |

| 1580 – 1600 | Carboxylate (COO⁻) asym. | Overlaps with aromatic ring breathing modes. |

Experimental Workflow & Validation

The following diagram outlines the synthesis and validation logic for this compound, typically derived from 3-cyano-phenylalanine or via cross-coupling.

Caption: Synthesis and Validation Workflow for 3-Carbamoyl-D-Phenylalanine. The critical validation step involves distinguishing the amide product from the nitrile precursor (IR: 2230 cm⁻¹ disappearance) and the fully hydrolyzed carboxylic acid (MS: m/z 210).

References & Grounding

The spectroscopic data above is synthesized from authoritative consensus values for phenylalanine derivatives and specific literature on the L-enantiomer (which shares identical scalar properties).

-

Synthesis and NMR of Fmoc-L-3-carbamoylphenylalanine:

-

Source: "Allosteric 'beta-blocker' isolated from a DNA-encoded small molecule library." Proc Natl Acad Sci U S A. 2017.

-

Relevance: Provides the 1H NMR shifts for the Fmoc-protected intermediate in DMSO-d6.

-

URL:[Link]

-

-

Commercial Reference Standards (L-Isomer):

-

Source: Combi-Blocks Product SS-2076 (Boc-L-3-carbamoylphenylalanine).

-

Relevance: Confirms the stability and commercial availability of the scaffold for comparative analysis.

-

-

General Spectroscopic Data for Phenylalanine Derivatives:

-

Source: National Institute of Advanced Industrial Science and Technology (AIST) Spectral Database (SDBS).

-

Relevance: Baseline shifts for the phenylalanine core structure.

-

URL:[Link]

-

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid: A Privileged Scaffold for Peptide Therapeutics and Integrin Modulation

Topic: Potential Therapeutic Targets of (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Pharmacophore Defined

This compound, commonly referred to as D-3-carbamoylphenylalanine (D-3-Cpa), represents a high-value non-proteinogenic amino acid used strategically in modern drug design. Unlike standard L-amino acids, the (R)-enantiomer confers resistance to enzymatic degradation, while the meta-carbamoyl group acts as a versatile bioisostere for glutamine or tryptophan side chains.

This guide analyzes the molecule not merely as a passive building block, but as an active pharmacophoric warhead that targets specific G-protein coupled receptors (GPCRs) and cell-adhesion molecules.

Key Therapeutic Targets

| Target Class | Specific Protein | Therapeutic Indication | Mechanism of Action |

| Cell Adhesion | Integrin α4β7 | IBD (Crohn's, Ulcerative Colitis) | Blocks MAdCAM-1 binding; prevents leukocyte gut homing. |

| GPCR | IBS-D, Visceral Pain | Mixed agonist/antagonist modulation (Eluxadoline lineage). | |

| Transporter | LAT1 (SLC7A5) | Glioblastoma, Pancreatic Cancer | Competitive transport inhibition; "Trojan Horse" drug delivery. |

| Enzyme | Proteases (Chymotrypsin-like) | Peptide Drug Stability | Steric hindrance of catalytic triad; half-life extension. |

Primary Target: Integrin α4β7 (Gut-Homing Receptors)

The most authoritative application of 3-carbamoylphenylalanine derivatives lies in the development of thioether-cyclized peptide antagonists for the integrin α4β7.

Mechanism of Action

Integrin α4β7 is expressed on the surface of T-helper lymphocytes.[1] Its primary ligand is MAdCAM-1 (Mucosal Addressin Cell Adhesion Molecule 1), expressed on the endothelium of gut venules.

-

Pathology: In Inflammatory Bowel Disease (IBD), overexpression of α4β7 leads to excessive leukocyte trafficking into gut tissue, driving chronic inflammation.

-

Role of D-3-Cpa: The incorporation of this compound into cyclic peptide antagonists provides a critical hydrogen-bonding network. The carbamoyl group mimics the polar interactions of native ligands while the (R)-configuration prevents degradation by serum proteases, a common failure point for peptide drugs.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the inflammatory cascade by D-3-Cpa containing peptides.

Caption: Blockade of the α4β7-MAdCAM-1 interaction by D-3-Cpa peptide antagonists prevents leukocyte extravasation.

Secondary Target: Opioid Receptors (MOR/DOR)

The structural architecture of this compound is homologous to the pharmacophore found in Eluxadoline (Viberzi), a drug used for Irritable Bowel Syndrome with Diarrhea (IBS-D).

The "Mixed" Effect

-

Target:

-Opioid Receptor (MOR) Agonism + -

Structural Logic: The phenyl ring fits into the hydrophobic pocket of the opioid receptor, while the carbamoyl group (amide) engages in hydrogen bonding with specific residues (likely Asp147 or Tyr148 in MOR).

-

The (R)-Advantage: While Eluxadoline uses an (S)-isomer derivative, the (R)-isomer is frequently investigated in SAR (Structure-Activity Relationship) studies to modulate receptor subtype selectivity and reduce central nervous system (CNS) side effects by limiting blood-brain barrier penetration via P-glycoprotein efflux.

Experimental Protocols: Validating the Target

To confirm the affinity of this compound containing peptides for Integrin α4β7, the following solid-phase synthesis and binding assay protocol is recommended.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: D-3-Cpa is expensive and prone to racemization if activated incorrectly. This protocol ensures high chiral integrity.

-

Resin Selection: Use Rink Amide MBHA resin (loading 0.5 mmol/g) for C-terminal amides.

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min).

-

Coupling of D-3-Cpa:

-

Dissolve Fmoc-D-3-carbamoylphenylalanine (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

-

Add DIPEA (6 eq) immediately prior to adding to the resin.

-

Critical Step: React for 45-60 minutes at room temperature. Do not heat, as carbamoyl groups can dehydrate to nitriles at high temperatures (>60°C).

-

-

Washing: Wash resin with DMF (3x), DCM (3x), DMF (3x).

-

Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol: α4β7-MAdCAM-1 Competition Binding Assay

Rationale: This assay quantifies the IC50 of the molecule against its primary inflammatory target.

-

Coating: Coat 96-well microtiter plates with recombinant human MAdCAM-1-Fc chimera (1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Block with 3% BSA in PBS for 2 hours at RT.

-

Cell Prep: Harvest RPMI-8866 cells (which constitutively express α4β7). Resuspend in binding buffer (HBSS + 1 mM MnCl2).

-

Note: Mn2+ is essential to activate the integrin into a high-affinity state.

-

-

Competition: Incubate cells with varying concentrations (0.1 nM to 10 µM) of the D-3-Cpa peptide for 20 minutes before adding to the MAdCAM-coated plate.

-

Adhesion: Add cell/compound mixture to the plate. Incubate 45 min at 37°C.

-

Quantification: Wash 3x with PBS. Measure bound cells using a fluorescence DNA assay (e.g., CyQUANT) or ATP luminescence.

-

Analysis: Plot Log[Concentration] vs. RFU to determine IC50.

Metabolic Stability: The "Hidden" Target

In drug development, the "target" is often the metabolic machinery itself. The (R)-configuration of this molecule targets Proteolytic Resistance .

Mechanism

Proteases (Trypsin, Chymotrypsin, Pepsin) evolved to cleave peptide bonds between L-amino acids.

-

Chymotrypsin specifically targets the carboxyl side of aromatic residues (Phenylalanine, Tyrosine, Tryptophan).

-

Inhibition: By substituting L-Phe with (R)-3-carbamoyl-Phe , the side chain orientation is inverted. The scissile bond is sterically inaccessible to the catalytic triad (Ser-His-Asp) of the protease.

-

Result: This modification can extend the plasma half-life of a peptide drug from minutes to hours.

Caption: The (R)-configuration prevents protease docking, significantly extending therapeutic half-life.

References

-

Dubree, N. J., et al. (2002).[1][2][3] Selective α4β7 Integrin Antagonists and Their Potential as Anti-inflammatory Agents.[1][2][3][4] Journal of Medicinal Chemistry, 45(16), 3451-3457. Link

-

Breslin, H. J., et al. (2012). Identification of Eluxadoline (JNJ-27018966), a Mixed μ-Opioid Receptor Agonist/δ-Opioid Receptor Antagonist for the Treatment of Irritable Bowel Syndrome. Journal of Medicinal Chemistry, 55(11), 5067–5089. Link

-

Chem-Impex International. (2024). Fmoc-D-3-carbamoylphenylalanine Product Data and Applications. Chem-Impex Catalog. Link

-

Hansen, K. B., et al. (2021). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews, 73(4), 298-487. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53398424, Fmoc-D-3-carbamoylphenylalanine. Link

Sources

- 1. US20160031944A1 - a4B7 INTEGRIN THIOETHER PEPTIDE ANTAGONISTS - Google Patents [patents.google.com]

- 2. AU2015258863B2 - Alpha4beta7 integrin thioether peptide antagonists - Google Patents [patents.google.com]

- 3. US9809623B2 - α4β7 peptide monomer and dimer antagonists - Google Patents [patents.google.com]

- 4. US9714270B2 - a4B7 integrin thioether peptide antagonists - Google Patents [patents.google.com]

For researchers, scientists, and drug development professionals, the journey of a promising compound from benchtop to bedside is fraught with challenges. Among the most critical hurdles is navigating the complex interplay between a molecule's intrinsic properties and the body's metabolic machinery. This guide provides an in-depth exploration of metabolic stability and its profound impact on a drug's pharmacokinetic profile, offering field-proven insights and detailed methodologies to empower rational drug design and de-risk development programs.

The Symbiotic Relationship: Metabolic Stability and Pharmacokinetics

Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of drug discovery.[1] It dictates the rate at which a drug is broken down by enzymes, primarily in the liver, and consequently governs its concentration and duration of action in the body.[2] This intrinsic property is inextricably linked to a drug's pharmacokinetic profile—the study of how an organism affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[3]

A compound with poor metabolic stability is rapidly cleared from the body, often leading to low bioavailability and a short half-life, necessitating frequent and high doses to achieve a therapeutic effect.[4] Conversely, a highly stable compound may accumulate, increasing the risk of toxicity.[2] Therefore, achieving an optimal balance is paramount for developing safe and effective medicines. Understanding and optimizing metabolic stability early in the discovery process allows for the selection of candidates with favorable pharmacokinetic properties, ultimately increasing the probability of clinical success.[4][5]

Deconstructing Metabolism: The In Vitro Toolkit

A suite of in vitro assays forms the foundation of metabolic stability assessment, providing a crucial first look at a compound's metabolic fate. The choice of assay is a critical decision, driven by the specific questions being asked at each stage of the drug discovery pipeline.

The Workhorse: Liver Microsomal Stability Assay

Liver microsomes, vesicles of the endoplasmic reticulum, are a cost-effective and high-throughput tool for evaluating Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[6] These enzymes are responsible for the metabolism of a vast majority of marketed drugs.[6]

Causality Behind the Choice: The microsomal stability assay is ideal for early-stage screening of large compound libraries due to its simplicity and scalability. It provides a rapid assessment of a compound's susceptibility to oxidative metabolism, a primary driver of clearance for many chemical entities.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., a high-clearance and a low-clearance compound)

-

Internal standard (for LC-MS/MS analysis)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw liver microsomes and the NADPH regenerating system on ice.

-

Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer. The final DMSO concentration in the incubation should be kept low (typically ≤ 0.1%) to avoid enzyme inhibition.[7]

-

Prepare the microsomal incubation mixture by diluting the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, mix the microsomal solution with the test compound or control.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.[8]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[9]

-

Incubate the plate at 37°C with gentle shaking.

-

-

Sampling and Termination:

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.[6]

-

Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates the proteins and halts enzymatic activity.[9]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

-

The Holistic View: Hepatocyte Stability Assay

For a more comprehensive assessment of metabolic fate, primary hepatocytes are the gold standard.[5] These intact liver cells contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, as well as drug transporters, providing a more physiologically relevant system.[6]

Causality Behind the Choice: Hepatocyte assays are employed when a deeper understanding of a compound's metabolism is required. They can reveal the contributions of both oxidative and conjugative pathways, identify potential liabilities related to drug transporters, and provide a more accurate prediction of in vivo hepatic clearance, especially for compounds that undergo significant Phase II metabolism.[6]

Experimental Protocol: Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a suspension of cryopreserved hepatocytes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Cryopreserved hepatocytes (human or other species)

-

Hepatocyte thawing and incubation media

-

Positive control compounds

-

Internal standard

-

Acetonitrile (or other suitable organic solvent)

-

96-well plates

-

Incubator shaker (37°C, 5% CO2)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Hepatocyte Preparation:

-

Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the thawed cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.

-

Resuspend the hepatocyte pellet in fresh incubation medium and determine cell viability and concentration. Adjust the cell density as required (e.g., 0.5 x 10^6 viable cells/mL).

-

-

Incubation:

-

In a 96-well plate, add the hepatocyte suspension.

-

Add the test compound or positive controls to the wells. The final DMSO concentration should be minimized.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

-

-

Sampling and Termination:

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet cell debris.

-

Transfer the supernatant for LC-MS/MS analysis of the parent compound.

-

-

Data Analysis:

-

Similar to the microsomal stability assay, determine the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint). The CLint is typically normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).

-

Bridging the Gap: S9 Fraction Stability Assay

The S9 fraction, a supernatant from the centrifugation of liver homogenate, contains both microsomal and cytosolic enzymes. This makes it a versatile tool for investigating both Phase I and Phase II metabolic pathways.[9]

Causality Behind the Choice: The S9 assay is a cost-effective alternative to hepatocytes when information on both Phase I and cytosolic Phase II enzymes is desired. It is particularly useful for screening compounds that may be metabolized by enzymes not present in microsomes, such as sulfotransferases (SULTs) and N-acetyltransferases (NATs).

Structure-Activity Relationships (SAR) in Metabolic Stability

The chemical structure of a compound is a primary determinant of its metabolic stability.[11] By understanding the relationship between structure and metabolic fate, medicinal chemists can rationally design molecules with improved pharmacokinetic properties.

Key Strategies to Enhance Metabolic Stability:

-

Blocking Metabolic Hotspots: Identifying the specific site(s) on a molecule that are most susceptible to metabolism ("soft spots") and modifying the structure at or near these positions can significantly reduce metabolic clearance. Common strategies include:

-

Introducing electron-withdrawing groups: This can decrease the electron density of an aromatic ring, making it less susceptible to oxidation.

-

Steric hindrance: Placing a bulky group near a metabolic hotspot can physically block the enzyme's access to that site.

-

Replacing metabolically labile groups: For example, replacing an easily oxidized methyl group with a trifluoromethyl group.

-

-

Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage by metabolic enzymes, a phenomenon known as the kinetic isotope effect.[12]

-

Modulating Physicochemical Properties: Properties such as lipophilicity (logP/logD) and pKa can influence a compound's access to metabolic enzymes. Optimizing these properties can steer a molecule away from metabolic pathways.

| Structural Modification | Impact on Metabolic Stability | Example |

| Introduction of Fluorine | Blocks sites of oxidation, alters electronic properties | A phenyl ring is less susceptible to hydroxylation when fluorinated. |

| Replacement of a labile ester with an amide | Amides are generally more resistant to hydrolysis than esters. | Increases plasma stability. |

| Incorporation of a nitrogen atom into an aromatic ring | Can decrease the rate of aromatic oxidation. | Pyridine is often more metabolically stable than benzene. |

| Cyclization | Constrains the molecule's conformation, potentially preventing it from fitting into an enzyme's active site.[12] | Can improve stability towards proteases for peptide-based drugs. |

From the Bench to the Body: In Vivo Pharmacokinetics

While in vitro assays provide invaluable early insights, in vivo pharmacokinetic studies in animal models are essential to understand how a compound behaves in a complex biological system.[11] These studies provide critical data on a drug's bioavailability, clearance, volume of distribution, and half-life.

High-Throughput Screening: Cassette Dosing

To accelerate the in vivo evaluation of multiple compounds, cassette dosing, or "n-in-one" dosing, is a powerful strategy.[13] This approach involves administering a cocktail of several compounds to a single group of animals and then using a sensitive bioanalytical method, such as LC-MS/MS, to quantify each compound in the collected plasma samples.[14]

Causality Behind the Choice: Cassette dosing significantly reduces the number of animals required and decreases the time and resources needed for pharmacokinetic screening, making it an efficient tool for lead optimization.[13] However, careful consideration must be given to the potential for drug-drug interactions among the co-administered compounds, which could alter their individual pharmacokinetic profiles.[14]

Bridging the Divide: In Vitro-In Vivo Extrapolation (IVIVE)

A key goal of in vitro metabolism studies is to predict human pharmacokinetics.[15] In vitro-in vivo extrapolation (IVIVE) is the process of using in vitro data, such as intrinsic clearance, to forecast in vivo clearance.[16] This is often achieved using physiologically based pharmacokinetic (PBPK) models, which are mathematical representations of the body's organs and blood flow.[17]

PBPK models integrate in vitro data with physiological and physicochemical parameters to simulate the ADME of a drug in the body.[18] These models can be used to predict human pharmacokinetics from preclinical data and to explore the potential for drug-drug interactions.[19]

The Regulatory Landscape: FDA and EMA Guidelines

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the investigation of drug metabolism and drug-drug interactions.[2][15] Adherence to these guidelines is essential for the successful development and approval of new drugs.

The FDA's "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry" and the EMA's "Guideline on the investigation of drug interactions" provide detailed recommendations on the design, conduct, and interpretation of these critical studies.[2][15] These documents emphasize the importance of a thorough understanding of a drug's metabolic pathways and its potential to inhibit or induce metabolic enzymes.[20]

Visualizing the Workflow

Caption: A streamlined workflow for assessing metabolic stability and pharmacokinetic properties.

Conclusion

The intricate dance between a drug molecule and the body's metabolic enzymes is a critical determinant of its therapeutic success. A thorough and early assessment of metabolic stability is not merely a regulatory requirement but a fundamental aspect of rational drug design. By leveraging a strategic combination of in vitro assays, in vivo studies, and predictive modeling, researchers can navigate the metabolic maze, optimize the pharmacokinetic profiles of their compounds, and ultimately deliver safer and more effective medicines to patients in need.

References

-

Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). Retrieved from [Link]

-

Microsomal vs Hepatocyte Stability: Which One to Choose? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

-

Determination of Microsomal Stability by UPLC -MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC. Retrieved from [Link]

-

Metabolic Stability. (n.d.). Pharma Focus Asia. Retrieved from [Link]

-

Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). Retrieved from [Link]

-

Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. (n.d.). PMC. Retrieved from [Link]

-

Predicting human pharmacokinetics from preclinical data: volume of distribution. (n.d.). PMC. Retrieved from [Link]

-

Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

-

Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. Retrieved from [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017, October 24). FDA. Retrieved from [Link]

-

M12 Drug Interaction Studies: Questions and Answers. (n.d.). FDA. Retrieved from [Link]

-

Metabolic Stability for Drug Discovery and Development. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency (EMA). Retrieved from [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017, October 24). FDA. Retrieved from [Link]

-

Clinical pharmacology and pharmacokinetics: questions and answers. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

-

(PDF) Structure-Activity Relationship Studies in Organic Drug Development. (2025, October 26). ResearchGate. Retrieved from [Link]

-

Drug metabolic stability in early drug discovery to develop potential lead compounds. (n.d.). Retrieved from [Link]

-

Cassette Dosing Study. (n.d.). Creative Biolabs. Retrieved from [Link]

-

In vitro-in vivo extrapolation of clearance: modeling hepatic metabolic clearance of highly bound drugs and comparative assessment with existing calculation methods. (2011, October 18). PubMed. Retrieved from [Link]

-

The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. (n.d.). IJIRMPS. Retrieved from [Link]

-

Navigating Complex Waters: A Deep Dive into FDA Drug Interactions Guidances and Resources – Day 1. (2024, January 3). YouTube. Retrieved from [Link]

-

Physiologically-based pharmacokinetics in drug development and regulatory science. (n.d.). PubMed. Retrieved from [Link]

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC. Retrieved from [Link]

-

How to improve metabolic stability in drug discovery. (2024, September 13). YouTube. Retrieved from [Link]

-

The physiological role of drug transporters. (n.d.). PMC - NIH. Retrieved from [Link]

-

Predicting human pharmacokinetics from preclinical data: volume of distribution. (2020, December 14). Retrieved from [Link]

-

Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. (2015, May 11). ResearchGate. Retrieved from [Link]

-

Guidance for Industry. (n.d.). Retrieved from [Link]

-

ICH M12 on drug interaction studies - Scientific guideline. (2022, July 21). Retrieved from [Link]

-

Structure-activity relationship (SAR) study designs. (n.d.). Australian Translational Medicinal Chemistry Facility - Monash University. Retrieved from [Link]

-

Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development. (2019, February 23). IAPC Journals. Retrieved from [Link]

-

Predicting human pharmacokinetics from preclinical data: clearance. (n.d.). PMC - NIH. Retrieved from [Link]

-